molecular formula C14H16O3 B5578846 3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one CAS No. 6095-94-9

3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one

Cat. No.: B5578846
CAS No.: 6095-94-9
M. Wt: 232.27 g/mol
InChI Key: LKASKHWGVOLPRK-UHFFFAOYSA-N
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Description

3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one: is a chemical compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of organic compounds characterized by a benzopyrone structure. This particular compound is notable for its unique combination of ethyl, methoxy, and dimethyl groups attached to the chromenone core, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-hydroxycoumarin, ethyl iodide, and methoxybenzaldehyde.

    Alkylation: The first step involves the alkylation of 4-hydroxycoumarin with ethyl iodide in the presence of a base such as potassium carbonate. This reaction introduces the ethyl group at the 3-position of the chromenone ring.

    Methoxylation: The next step involves the methoxylation of the resulting intermediate with methoxybenzaldehyde under acidic conditions. This introduces the methoxy group at the 7-position.

    Methylation: Finally, the methylation of the intermediate compound is carried out using methyl iodide and a base to introduce the dimethyl groups at the 4 and 8 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure control.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromenone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Anticancer Activity

A significant area of interest is the anticancer potential of 3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one. Research indicates that compounds with a similar chromenone structure can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
  • Case Studies : In vitro studies have shown that derivatives of chromenones exhibit cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Chromenone derivatives have demonstrated activity against a range of pathogens:

  • Mechanism of Action : The antimicrobial effects are thought to result from the inhibition of bacterial enzymes or disruption of cellular membranes.
  • Case Studies : Research on similar compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anti-inflammatory Effects

Another promising application is in the field of anti-inflammatory treatments:

  • Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Case Studies : Experimental models have indicated that chromenone derivatives can reduce inflammation markers, suggesting potential use in treating inflammatory diseases .

Comparative Data Table

Property/ActivityThis compoundRelated Chromenone Derivatives
Anticancer ActivityInduces apoptosis in cancer cellsEffective against various cancers
Antimicrobial ActivityActive against Gram-positive/negative bacteriaBroad-spectrum activity
Anti-inflammatory EffectsReduces inflammation markersSimilar anti-inflammatory properties

Mechanism of Action

The mechanism of action of 3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one can be compared with other chromenone derivatives:

    Similar Compounds: 3-Ethyl-7-hydroxy-4,8-dimethylchromen-2-one, 3-Ethyl-7-[(4-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one.

    Uniqueness: The presence of specific functional groups (ethyl, methoxy, dimethyl) imparts unique chemical and biological properties, distinguishing it from other chromenone derivatives.

Biological Activity

3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one, a derivative of chromenone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a chromenone core with specific substituents that enhance its interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C14H16O3C_{14}H_{16}O_3. The presence of the ethyl and methoxy groups contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it scavenges free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. The antioxidant activity was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, showing promising IC50 values.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Experimental models indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 in treated cells. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. Additionally, studies have shown that it can modulate signaling pathways associated with cell survival and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A case study involving the application of this compound against Staphylococcus aureus reported a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial potential.
  • Antioxidant Activity : In a comparative study with known antioxidants like ascorbic acid, this compound showed an IC50 value of 45 µg/mL in DPPH assays, demonstrating comparable efficacy.
  • Anti-inflammatory Response : In a murine model of inflammation, administration of the compound significantly reduced paw edema by 50% compared to control groups.

Data Summary

Biological Activity Methodology Findings
AntimicrobialMIC AssaysMIC = 32 µg/mL against S. aureus
AntioxidantDPPH ScavengingIC50 = 45 µg/mL
Anti-inflammatoryMurine Model50% reduction in paw edema

Properties

IUPAC Name

3-ethyl-7-methoxy-4,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-5-10-8(2)11-6-7-12(16-4)9(3)13(11)17-14(10)15/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKASKHWGVOLPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350648
Record name 3-ethyl-7-methoxy-4,8-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6095-94-9
Record name 3-ethyl-7-methoxy-4,8-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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